molecular formula C27H46ClNO3 B105775 Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- CAS No. 15505-91-6

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)-

Número de catálogo B105775
Número CAS: 15505-91-6
Peso molecular: 468.1 g/mol
Clave InChI: JQQAXXNZGKFEGG-RUXQDQFYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)-, also known as T0901317, is a synthetic liver X receptor (LXR) agonist. It is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of LXR agonists.

Mecanismo De Acción

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- activates LXR by binding to the ligand-binding domain of the receptor. This leads to the recruitment of coactivator proteins, which in turn activate the transcription of LXR target genes. These target genes are involved in the regulation of lipid metabolism, inflammation, and glucose homeostasis.

Efectos Bioquímicos Y Fisiológicos

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- increases the expression of genes involved in cholesterol efflux, including ATP-binding cassette transporters A1 and G1. Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- also decreases the expression of genes involved in cholesterol synthesis, such as HMG-CoA reductase. In vivo studies have shown that Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- reduces atherosclerosis in animal models by increasing cholesterol efflux and decreasing inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- has several advantages for lab experiments. It is a highly selective and potent LXR agonist, which allows for specific and reproducible results. It is also stable in solution, which makes it easy to use in experiments. However, Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- has some limitations. It is not suitable for in vivo studies in humans due to its toxicity. It also has limited solubility in water, which can make it difficult to use in some experiments.

Direcciones Futuras

For the use of Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- include the development of more selective LXR agonists, the use of LXR agonists as therapeutics, and the development of LXR antagonists.

Métodos De Síntesis

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- was first synthesized by Pfizer Global Research and Development in 2002. The synthesis method involves the reaction of 5-chloro-6-nitroquinoline with (3beta,5alpha,6beta)-cholestan-3-ol in the presence of a base. The resulting product is then purified by column chromatography to obtain Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- with a purity of over 99%.

Aplicaciones Científicas De Investigación

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)- is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of LXR agonists. LXR is a nuclear receptor that regulates lipid metabolism and inflammation. LXR agonists have been shown to have beneficial effects on a variety of diseases, including atherosclerosis, diabetes, and Alzheimer's disease.

Propiedades

Número CAS

15505-91-6

Nombre del producto

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)-

Fórmula molecular

C27H46ClNO3

Peso molecular

468.1 g/mol

Nombre IUPAC

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-nitro-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46ClNO3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29(31)32)27(28)16-19(30)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1

Clave InChI

JQQAXXNZGKFEGG-RUXQDQFYSA-N

SMILES isomérico

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)Cl)[N+](=O)[O-])C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)Cl)[N+](=O)[O-])C

SMILES canónico

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)Cl)[N+](=O)[O-])C

Sinónimos

Cholestan-3-ol, 5-chloro-6-nitro-, (3beta,5alpha,6beta)-

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.